diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide
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Overview
Description
diexo-3-Amino-7-oxa-bicyclo[221]heptane-2-carboxylic acid amide is a bicyclic compound with a unique structure that includes an oxabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency in constructing the bicyclic framework. The reaction conditions often include the use of a catalyst, such as palladium, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bicyclic structure allows it to fit into unique binding pockets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the oxabicyclo framework but lacks the amino and carboxamide groups.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic structure, offering different reactivity and applications.
Benzo-fused 7-oxabicyclo[2.2.1]heptane-2,3-diol: A derivative with additional functional groups, used as a universal linker in oligonucleotide synthesis.
Uniqueness
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide is unique due to its combination of an amino group, a carboxamide group, and an oxabicyclo framework. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHYCOCHXSFJRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694318 |
Source
|
Record name | 3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212408-87-1 |
Source
|
Record name | 3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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